REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]=[O:15])=[CH:12][CH:13]=1.[OH-].[K+]>C(O)C>[NH2:1][CH:2]([CH:14]([OH:15])[C:11]1[CH:10]=[CH:9][C:8]([O:7][CH3:6])=[CH:13][CH:12]=1)[C:3]([OH:5])=[O:4] |f:2.3|
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)C=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
82.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred overnight at ambient temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The mixture was concentrated under vacuum the majority of ethanol
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in water (800 mL)
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Type
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WASH
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Details
|
The resulting mixture was washed with EtOAc (200 mL×2)
|
Type
|
CUSTOM
|
Details
|
to remove any impurities
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Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated to a volume of ˜400 mL
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filtration cake was washed thoroughly with water (100 mL×2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)C(C1=CC=C(C=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |